1-[3-(5-Acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone
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Overview
Description
Acetaminophen Dimer is a compound derived from acetaminophen, which is widely known for its analgesic and antipyretic properties. Acetaminophen, also known as paracetamol, is commonly used to treat mild to moderate pain and reduce fever. The dimer form of acetaminophen is of interest due to its potential enhanced properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetaminophen dimer typically involves the coupling of two acetaminophen molecules. One common method is through oxidative coupling, where acetaminophen is treated with an oxidizing agent under controlled conditions to form the dimer. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of acetaminophen dimer may involve large-scale oxidative coupling reactions. The process is optimized to ensure high yield and purity of the dimer. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to produce acetaminophen dimer at a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Acetaminophen dimer undergoes various chemical reactions, including:
Oxidation: The dimer can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dimer back to its monomeric form.
Substitution: The dimer can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Monomeric acetaminophen.
Substitution: Various substituted acetaminophen derivatives.
Scientific Research Applications
Acetaminophen dimer has several scientific research applications, including:
Chemistry: Used as a model compound to study dimerization reactions and oxidative coupling mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its enhanced analgesic and antipyretic properties compared to monomeric acetaminophen.
Industry: Utilized in the development of advanced pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of acetaminophen dimer involves its interaction with molecular targets similar to those of acetaminophen. It is believed to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2, leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation. Additionally, the dimer may interact with other pathways, such as the serotonergic and cannabinoid systems, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Acetaminophen: The monomeric form with well-known analgesic and antipyretic properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different mechanisms.
Aspirin: Another NSAID with analgesic, antipyretic, and anti-inflammatory properties.
Uniqueness
Acetaminophen dimer is unique due to its potential enhanced properties compared to its monomeric form. The dimerization may lead to improved stability, bioavailability, and efficacy, making it a promising candidate for further research and development in various fields.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
1-[3-(5-acetyl-3,4-diamino-2-hydroxyphenyl)-4-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-7(19)9-3-4-13(21)11(5-9)12-6-10(8(2)20)14(17)15(18)16(12)22/h3-6,21-22H,17-18H2,1-2H3 |
InChI Key |
JCQLWQMROHIXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C2=CC(=C(C(=C2O)N)N)C(=O)C |
Origin of Product |
United States |
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